2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide

Description

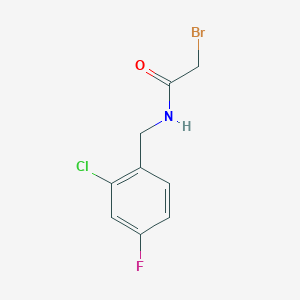

2-Bromo-N-(2-chloro-4-fluorobenzyl)acetamide is a halogenated acetamide derivative characterized by a benzyl substituent bearing chlorine and fluorine atoms at the 2- and 4-positions, respectively, and a bromine atom on the acetamide moiety. Its structure combines electrophilic halogen atoms, which enhance reactivity and influence intermolecular interactions, such as hydrogen bonding and halogen bonding, critical for biological activity and crystallographic behavior .

Properties

IUPAC Name |

2-bromo-N-[(2-chloro-4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClFNO/c10-4-9(14)13-5-6-1-2-7(12)3-8(6)11/h1-3H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPVFJNGZGZOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide typically involves the reaction of 2-chloro-4-fluorobenzylamine with bromoacetyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Various substituted acetamides.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding amines or alcohols.

Scientific Research Applications

2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs, their substituents, and physical/chemical properties:

Key Observations :

- Halogen Position and Reactivity : The position of halogens significantly impacts reactivity. For instance, this compound’s 2-Cl and 4-F substituents create steric and electronic effects distinct from para-substituted analogs like 2-Bromo-N-(4-bromophenyl)acetamide. Ortho-substituents (e.g., 2-Cl) may hinder rotation, affecting conformational stability .

- Melting Points : Para-substituted bromoacetamides (e.g., 4-Br derivative) exhibit higher melting points (~150°C) compared to ortho/fluoro analogs, likely due to stronger intermolecular interactions (e.g., halogen bonding) .

- Crystallographic Behavior : N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide forms intermolecular N–H···O hydrogen-bonded chains along the [010] axis, a feature common in acetamides that enhances crystal packing stability .

Structural Analysis Tools

- Crystallography : The SHELX program suite is widely used for refining crystal structures of halogenated acetamides, enabling precise determination of bond lengths and angles critical for understanding reactivity .

- Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 10.51 ppm for NH in 2-Bromo-N-(4-bromophenyl)acetamide) confirm substituent effects on chemical shifts .

Biological Activity

2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

- IUPAC Name : this compound

- CAS Number : 2096987-49-2

- Molecular Formula : C10H9BrClFNO

- Molecular Weight : 292.54 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available 2-chloro-4-fluorobenzylamine.

- Bromination : The introduction of the bromine atom is achieved through electrophilic bromination.

- Acetylation : The final step involves acetylation to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound has shown potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research has indicated that derivatives similar to this compound exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory process. For instance, studies have reported IC50 values around , comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MiaPaCa-2 (pancreatic cancer). The compound has been shown to:

- Induce late apoptosis or necrosis, particularly in A549 cells, with rates reaching up to .

- Cause cell cycle arrest in the G0/G1 phase, thereby inhibiting proliferation .

Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of related compounds, it was found that those containing a chloro or fluorine substituent exhibited enhanced COX-2 inhibition. The presence of electron-withdrawing groups was essential for maximizing the anti-inflammatory effects .

Study 2: Apoptosis Induction in Cancer Cells

A detailed investigation into the apoptotic effects of halogenated acetamides revealed that compounds similar to this compound significantly increased late apoptotic cell populations in A549 cells when treated at specific concentrations . This suggests a promising avenue for developing new anticancer therapies based on this scaffold.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound Name | IC50 (COX-2 Inhibition) | Apoptosis Induction (%) | Cell Cycle Phase Arrest |

|---|---|---|---|

| This compound | Up to in A549 | G0/G1 phase arrest | |

| Celecoxib | Not applicable | Not applicable | |

| Other Derivative A | G1 phase arrest |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.